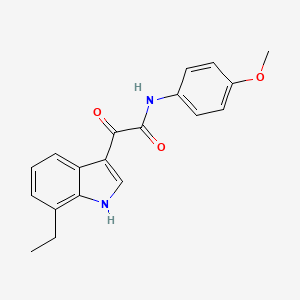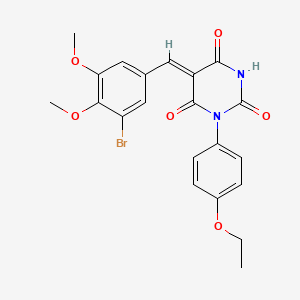
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, commonly known as EIAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EIAC is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of EIAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, cancer, and bacterial infections. EIAC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known mediators of inflammation. EIAC has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, EIAC has been found to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
EIAC has been found to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. EIAC has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, EIAC has been found to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
EIAC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, EIAC has been found to be stable under various conditions, which makes it suitable for use in various assays. However, one limitation of EIAC is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several potential future directions for research on EIAC. One area of research could be the development of EIAC-based fluorescent probes for the detection of other metal ions in biological systems. Another area of research could be the development of EIAC derivatives with improved anti-inflammatory, anti-cancer, and antibacterial properties. Additionally, further studies could be conducted to elucidate the mechanism of action of EIAC and to identify specific targets for its activity.
合成法
EIAC can be synthesized using a multi-step reaction process. The first step involves the synthesis of 7-ethyl-1H-indole-3-carboxylic acid, which is then reacted with 4-methoxyaniline to form 2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to a final reaction with acetic anhydride to produce EIAC.
科学的研究の応用
EIAC has been studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. EIAC has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, EIAC has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-12-5-4-6-15-16(11-20-17(12)15)18(22)19(23)21-13-7-9-14(24-2)10-8-13/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCIRYBPCBCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

